2-Amino-2-methyl-1-propanol (AMP, CAS: 124-68-5) is a sterically hindered primary alkanolamine distinguished by an amino group attached to a tertiary carbon. This specific molecular architecture grants AMP exceptional thermal stability, high basicity (pKa 9.72 at 25°C), and low volatility, making it a critical procurement choice for high-performance industrial and biochemical applications. In carbon capture processes, AMP's steric hindrance prevents the formation of stable carbamates, enabling superior CO2 loading capacities and lower regeneration energy compared to conventional amines [1]. Furthermore, its robust pH-buffering capability and resistance to microbial degradation establish it as an indispensable multifunctional additive in metalworking fluids, low-VOC waterborne coatings, and extreme-alkaline enzymatic assays [2].
Substituting AMP with unhindered primary or secondary amines, such as monoethanolamine (MEA) or diethanolamine (DEA), fundamentally compromises process economics and regulatory compliance. In post-combustion carbon capture, MEA forms highly stable carbamates that restrict theoretical CO2 loading to 0.5 mol/mol and demand massive thermal energy for solvent regeneration, driving up operational costs [1]. In industrial machining, standard unhindered amines fail to provide prolonged pH stability and actively chelate heavy metals, causing severe cobalt leaching that rapidly degrades expensive tungsten carbide tooling [2]. Additionally, replacing AMP with secondary amines like DEA introduces severe occupational hazards, including the potential formation of carcinogenic nitrosamines, a risk entirely bypassed by AMP’s sterically hindered primary amine structure.
In aqueous absorption systems, unhindered primary amines like MEA react with CO2 to form stable carbamates, capping their theoretical absorption capacity. The steric hindrance of AMP destabilizes the carbamate intermediate, driving rapid hydrolysis into bicarbonate. This distinct mechanism allows AMP to achieve a theoretical CO2 loading of 1.0 mol CO2 per mol of amine, effectively doubling the stoichiometric capacity of standard MEA [1].
| Evidence Dimension | Theoretical CO2 Loading Capacity |
| Target Compound Data | 1.0 mol CO2 / mol amine (AMP) |
| Comparator Or Baseline | 0.5 mol CO2 / mol amine (MEA) |
| Quantified Difference | 100% increase in theoretical molar capacity |
| Conditions | Aqueous amine absorption systems for post-combustion CO2 capture |
Halves the molar solvent requirement for carbon capture facilities, directly reducing capital expenditure on solvent inventory and equipment sizing.
The thermodynamic instability of the AMP-carbamate intermediate not only maximizes CO2 loading but also drastically reduces the heat duty required to regenerate the solvent. Comparative techno-economic evaluations demonstrate that AMP-based solvent blends require significantly lower sensible heat and total regeneration energy during thermal desorption compared to the benchmark 30 wt% MEA solutions [1].
| Evidence Dimension | Solvent Regeneration Heat Duty |
| Target Compound Data | Low regeneration energy due to unstable carbamate intermediate (AMP) |
| Comparator Or Baseline | High regeneration energy required to break stable carbamates (MEA) |
| Quantified Difference | Up to 50% reduction in total heat duty for AMP-based systems |
| Conditions | Thermal desorption in continuous absorption/regeneration cycles |
Reduces the primary operating expense (energy penalty) in carbon capture plants, making large-scale deployment economically viable.
Standard biological buffers like TRIS (pKa 8.06 at 25°C) lose their buffering capacity at the elevated pH levels required for specific enzymatic assays. AMP provides a robust pKa of 9.72, making it the superior buffer for maintaining the pH 10.3 environment necessary for optimal Alkaline Phosphatase (ALP) activity measurements, preventing pH drift during the assay [1].
| Evidence Dimension | Buffering Range and pKa (at 25°C) |
| Target Compound Data | pKa 9.72, optimal for pH 10.3 (AMP) |
| Comparator Or Baseline | pKa 8.06, ineffective above pH 9.0 (TRIS) |
| Quantified Difference | +1.66 pKa units, enabling stable ultra-alkaline buffering |
| Conditions | In vitro Alkaline Phosphatase (ALP) activity assays |
Ensures strict pH control in diagnostic and research assays, preventing false negatives or kinetic suppression in alkaline-dependent enzymes.
In the machining of hard metals like tungsten carbide, conventional amines such as MEA and DEA aggressively leach cobalt from the tooling matrix, leading to premature tool failure and hazardous workplace exposure. AMP functions as a highly efficient, sterically hindered neutralizer that maintains alkaline pH without chelating and leaching cobalt, significantly outperforming standard unhindered amines .
| Evidence Dimension | Cobalt Leaching and Tool Degradation |
| Target Compound Data | Minimal to no cobalt leaching (AMP) |
| Comparator Or Baseline | Aggressive cobalt chelation and leaching (MEA/DEA) |
| Quantified Difference | Near-complete elimination of cobalt dissolution |
| Conditions | Water-dilutable metalworking fluids used on tungsten carbide tooling |
Extends the operational lifespan of expensive cutting tools and ensures compliance with stringent occupational health regulations regarding heavy metal exposure.
AMP is the premier sterically hindered amine for formulating advanced CO2 capture solvents. Its ability to form unstable carbamates that hydrolyze into bicarbonates allows facilities to bypass the 0.5 mol/mol stoichiometric limit of MEA. Procurement of AMP is critical for pilot and commercial-scale carbon capture plants aiming to minimize reboiler heat duty and reduce overall parasitic energy loads [1].
Formulators of water-dilutable metalworking fluids select AMP to replace secondary amines (like DEA) to comply with nitrosamine-restriction regulations (e.g., TRGS 611). Its inclusion guarantees long-term pH stability, robust corrosion inhibition, and the critical prevention of cobalt leaching when machining tungsten carbide alloys, directly lowering tooling replacement costs [2].
In clinical diagnostics and biochemical research, AMP is the buffer of choice for quantifying Alkaline Phosphatase activity. Because ALP requires an optimal pH of approximately 10.3, standard physiological buffers fail to maintain stability. AMP's high pKa (9.72) ensures reliable, drift-free kinetics during high-throughput screening and cellular differentiation assays [3].
AMP serves as a highly efficient co-dispersant and neutralizing agent in water-based paints. Unlike ammonia, which evaporates rapidly and causes odor issues, AMP provides sustained pH control, improves pigment dispersion efficiency, and prevents flash rusting, making it an essential additive for premium, environmentally compliant architectural and industrial coatings [4].
Irritant